molecular formula C5H4N2O3 B065973 5-Nitropyridin-3-ol CAS No. 186593-26-0

5-Nitropyridin-3-ol

Cat. No. B065973
CAS RN: 186593-26-0
M. Wt: 140.1 g/mol
InChI Key: GFNBWBJRTVNLMH-UHFFFAOYSA-N
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Description

5-Nitropyridin-3-ol (5-NP) is an organic compound that belongs to the pyridine family. It is a nitro-derivative of pyridine, a six-membered aromatic heterocyclic compound containing a nitrogen atom in the ring. 5-NP is a colorless liquid with a pungent odor and a boiling point of 125 °C. It is an important intermediate in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. 5-NP has a wide range of biological applications due to its unique structure and properties.

Scientific Research Applications

  • Antimitotic Agents : 5-Nitropyridin-3-ol derivatives have been studied for their antitumor activity and potential as antimitotic agents. Specifically, oxime derivatives of this compound have shown biological activity in this regard (Temple, Rener, Waud, & Noker, 1992).

  • Peptide Heterodimerization : 2,2′-Dithiobis(5-nitropyridine) has been used for the activation of the thiol function of cysteine in peptides, facilitating asymmetric disulfide formation. This application is valuable in the synthesis of cytochrome model peptides (Rabanal, DeGrado, & Dutton, 1996).

  • Synthesis of Pyridine Derivatives : The reaction of 3-nitropyridine with sulfite ions leading to disubstituted pyridines highlights the role of this compound in synthesizing complex pyridine derivatives (Bakke, Ranes, Romming, & Sletvold, 2000).

  • Reactions with Nucleophiles : Research on the reactions of 3-R-5-nitropyridines with various nucleophiles, including anionic O-, N-, and S-nucleophiles, and carbon nucleophiles, has been conducted. These reactions are significant for understanding the chemical behavior of 5-nitropyridine derivatives (Bastrakov et al., 2019).

  • Synthesis of 3-Nitropyridine Derivatives : The inverse electron-demand Diels-Alder reactions of 5-nitropyrimidine with enamines have been studied, leading to the formation of 3-nitropyridines, demonstrating the versatility of this compound in synthetic chemistry (Marcelis & Plas, 1989).

  • Anticoccidial Agents : Some nitropyridinecarboxamides, including derivatives of this compound, have been synthesized and tested for their anticoccidial activity, particularly against Eimeria tenella (Morisawa, Kataoka, & Kitano, 1977).

  • Alternative Synthesis Methods : An alternative method for synthesizing 3-alkylated/arylated 5-nitropyridines has been developed, highlighting the adaptability of this compound in various synthesis approaches (Le, Asahara, & Nishiwaki, 2015).

  • Fluorescent Probes : this compound based compounds have been used in the development of fluorescent probes for detecting metal ions such as Fe3+ and Hg2+ in aqueous media and biological systems (Singh, Thakur, Raj, & Pandey, 2020).

  • Molecular Diodes : The charge-induced conformational changes in molecules related to this compound have been exploited in creating programmable molecular diodes, demonstrating its potential in molecular electronics (Derosa, Guda, & Seminario, 2003).

  • Universal Base Analogue : The use of 5-nitroindole, a derivative of this compound, as a universal base analogue in oligodeoxynucleotides, highlights its potential in nucleic acid research (Loakes & Brown, 1994).

  • Oxidative Amination : The oxidative amination of 3-nitropyridines, a reaction related to this compound, demonstrates its utility in synthesizing aminated pyridine derivatives (Bakke & Svensen, 2001).

Mechanism of Action

The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

Safety and Hazards

The safety information for 5-Nitropyridin-3-ol includes hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

The oxyfunctionalization of pyridine derivatives, including 5-Nitropyridin-3-ol, using whole cells of Burkholderia sp. MAK1, is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides . This could open up new avenues for the production of these compounds in the future .

properties

IUPAC Name

5-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-1-4(7(9)10)2-6-3-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNBWBJRTVNLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376560
Record name 5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186593-26-0
Record name 5-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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